molecular formula C7H14ClF3N2 B13859057 [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

Cat. No.: B13859057
M. Wt: 218.65 g/mol
InChI Key: STGZFIYHQZTWJF-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is a derivative of cyclohexylhydrazine, where a trifluoromethyl group is attached to the cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of cyclohexylhydrazine with trifluoromethylating agents under controlled conditions. One common method is the reaction of cyclohexylhydrazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanone, while reduction could produce cyclohexylhydrazine derivatives .

Scientific Research Applications

[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in pharmaceuticals, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to phenyl derivatives. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H14ClF3N2

Molecular Weight

218.65 g/mol

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h5-6,12H,1-4,11H2;1H

InChI Key

STGZFIYHQZTWJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(F)(F)F)NN.Cl

Origin of Product

United States

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